molecular formula C16H16BrN5O B11150950 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11150950
M. Wt: 374.23 g/mol
InChI Key: KAGUJKLJYYBMKS-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bicyclic structure, a bromine atom, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclic heptene derivative, followed by the introduction of the bromine atom and the tetrazole ring. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or the tetrazole ring.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of the tetrazole ring, in particular, makes it a candidate for the development of new drugs, as tetrazoles are known to mimic carboxylic acids and can interact with biological targets effectively.

Industry

In the industrial sector, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide and N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-fluoro-5-(1H-tetrazol-1-yl)benzamide.

Uniqueness

What sets N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide apart is the combination of the bromine atom and the tetrazole ring, which provides unique reactivity and potential for diverse applications. The bicyclic structure also adds to its stability and versatility in chemical synthesis.

Properties

Molecular Formula

C16H16BrN5O

Molecular Weight

374.23 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-bromo-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H16BrN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23)

InChI Key

KAGUJKLJYYBMKS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br

Origin of Product

United States

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